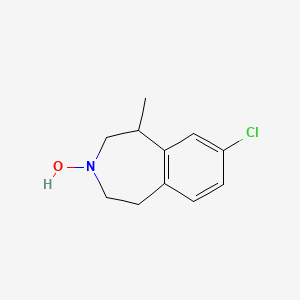

Lorcaserin N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Óxido de Lorcaserina es un derivado de la Lorcaserina, un compuesto conocido por su uso como agonista del receptor de serotonina 2C. La Lorcaserina se ha utilizado principalmente en el tratamiento de la obesidad debido a su capacidad para promover la saciedad y reducir la ingesta de alimentos . El Óxido de Lorcaserina, como una forma oxidada de Lorcaserina, conserva algunas de las propiedades farmacológicas de su compuesto original, al mismo tiempo que ofrece características químicas y biológicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Óxido de Lorcaserina generalmente implica la oxidación de la Lorcaserina. Un método común para sintetizar N-óxidos es el uso de peróxido de hidrógeno (H₂O₂) en presencia de un catalizador como la silicalita de titanio (TS-1) en metanol . Este método es eficiente y respetuoso con el medio ambiente, proporcionando altos rendimientos del N-óxido deseado.

Métodos de Producción Industrial

La producción industrial del Óxido de Lorcaserina probablemente seguiría protocolos de oxidación similares, pero a mayor escala. El uso de reactores de flujo continuo podría mejorar la eficiencia y seguridad del proceso, garantizando la calidad y el rendimiento consistentes del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Óxido de Lorcaserina puede sufrir diversas reacciones químicas, incluyendo:

Reducción: El grupo N-óxido puede reducirse de nuevo a la amina original utilizando agentes reductores como el zinc y el ácido acético.

Sustitución: El grupo N-óxido puede participar en reacciones de sustitución nucleófila, donde los nucleófilos reemplazan el átomo de oxígeno.

Conjugación: El N-óxido puede formar conjugados con otras moléculas, mejorando su solubilidad y biodisponibilidad.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) con silicalita de titanio (TS-1) en metanol.

Reducción: Zinc y ácido acético.

Sustitución: Diversos nucleófilos en condiciones suaves.

Principales Productos Formados

Reducción: Lorcaserina.

Sustitución: Diversos derivados sustituidos del Óxido de Lorcaserina.

Conjugación: Conjugados con glucurónido o sulfato.

Aplicaciones Científicas De Investigación

Química: Se utiliza como reactivo en la síntesis orgánica para estudiar la reactividad de los grupos funcionales N-óxido.

Biología: Se investiga por sus efectos en los receptores de serotonina y posibles aplicaciones terapéuticas.

Medicina: Se explora por su posible uso en el tratamiento de la obesidad y trastornos metabólicos relacionados.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto modelo para estudiar la química del N-óxido

Mecanismo De Acción

Se cree que el Óxido de Lorcaserina ejerce sus efectos a través de la activación selectiva de los receptores de serotonina 2C, similar a la Lorcaserina. Esta activación estimula las neuronas de pro-opiomelanocortina en el núcleo arcuato del hipotálamo, lo que conduce a un aumento de la liberación de hormona estimulante alfa-melanocortina en los receptores de melanocortina-4. Esto da como resultado saciedad y disminución de la ingesta de alimentos .

Comparación Con Compuestos Similares

Compuestos Similares

Lorcaserina: El compuesto original, conocido por su uso en el tratamiento de la obesidad.

WAY-163909: Otro agonista del receptor de serotonina 2C utilizado en el tratamiento de la obesidad y otras afecciones.

Óxido de Trimetilamina (TMAO): Un N-óxido de origen natural que es relevante para la salud cardiovascular.

Singularidad

El Óxido de Lorcaserina es único debido a su estado específico de oxidación, que puede conferir diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con su compuesto original y otros agonistas de receptores de serotonina similares. Su capacidad para formar conjugados y participar en reacciones químicas únicas lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C11H14ClNO |

|---|---|

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine |

InChI |

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3 |

Clave InChI |

OBKJFJJRKLOMQV-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CCC2=C1C=C(C=C2)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)

![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)